molecular formula C11H10BrNO3 B8502953 Methyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate

Methyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate

Cat. No. B8502953
M. Wt: 284.11 g/mol
InChI Key: ALBUGJLQUPZEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748426B2

Procedure details

The compound of example 332 was prepared analogous to compound of example 329 by reaction of the compound of example 328 and glycine methyl ester hydrochloride.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][N:7]([C@H:12](C(C)C)[C:13]([O:15][CH3:16])=[O:14])[C:8]2=[O:11])=[CH:4][CH:3]=1.Cl.COC(=O)CN>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][N:7]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CN(C(C2=C1)=O)[C@@H](C(=O)OC)C(C)C
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CN(C(C2=C1)=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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